molecular formula C9H11F3N2 B13528299 3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine

3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine

Cat. No.: B13528299
M. Wt: 204.19 g/mol
InChI Key: CCGZLLHSMKCQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine is a chemical building block of significant interest in pharmaceutical and agrochemical research. Its structure incorporates a pyridine ring and a terminal amine group connected by a propyl linker, making it a versatile intermediate for the synthesis of more complex molecules. The presence of the trifluoromethyl (CF3) group is a critical feature, as this moiety is known to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity to biological targets by influencing its electron distribution and lipophilicity . This compound is particularly valuable in medicinal chemistry for constructing potential drug candidates. The terminal primary amine serves as a convenient handle for conjugation, allowing researchers to link the trifluoromethyl-pyridine moiety to various pharmacophores via amide bond formation, reductive amination, or urea synthesis. The trifluoromethyl pyridine scaffold is recognized as a privileged structure in drug discovery. For instance, similar structures have been explored as potent TRPV1 antagonists for pain management and as core components in androgen receptor modulators investigated for the treatment of conditions like prostate cancer . As such, this amine is an essential tool for researchers conducting structure-activity relationship (SAR) studies, aimed at developing new therapeutic agents with improved efficacy and pharmacokinetic profiles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)8-4-3-7(6-14-8)2-1-5-13/h3-4,6H,1-2,5,13H2

InChI Key

CCGZLLHSMKCQEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCCN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 3-Chloro-6-trifluoromethylpyridine

A critical intermediate in the synthesis is 3-chloro-6-trifluoromethylpyridine, which can be prepared via chlorination and fluorination steps from 2,3-bis-chloro-6-trifluoromethylpyridine.

Example Procedure:

  • Dissolve 2,3-bis-chloro-6-trifluoromethylpyridine (15 g, 69.4 mmol) in propanoic acid (150 mL).
  • Add copper powder (8.9 g, 138.9 mmol, 2 equivalents).
  • Heat the mixture to 135°C and stir for 22 hours; if incomplete, increase to 145°C for an additional 4.5 hours.
  • After reaction completion, quench with water, extract with hexane, wash with saturated sodium bicarbonate, dry over magnesium sulfate, and concentrate to yield 3-chloro-6-trifluoromethylpyridine (7.84 g, 52% yield, 84% purity by GC).

This step is essential for introducing a reactive chlorine substituent at the 3-position, enabling further nucleophilic substitution reactions.

Data Tables Summarizing Key Synthetic Steps

Step Reactants/Intermediates Conditions Yield (%) Purity (%) Notes
1 2,3-bis-chloro-6-trifluoromethylpyridine + Cu powder + Propanoic acid 135–145°C, 22–26.5 h 52 84 Formation of 3-chloro-6-trifluoromethylpyridine
2 3-chloro-6-trifluoromethylpyridine + Ethylmagnesium bromide + Fe(acac)3 catalyst 4–28°C, 10–13 min + quench 81 Not specified Formation of 3-ethyl-6-trifluoromethylpyridine
3 3-chloro-6-trifluoromethylpyridine + amine nucleophile (propan-1-amine or equivalent) DMF or acetonitrile, 25–100°C Not specified Not specified Nucleophilic substitution to introduce propylamine chain (inferred)

Research Outcomes and Observations

  • The preparation of 3-chloro-6-trifluoromethylpyridine is a well-established step with moderate yields (~50–60%) and acceptable purity after purification.
  • Grignard reactions on 3-chloro-6-trifluoromethylpyridine proceed efficiently to introduce alkyl substituents, with yields exceeding 80%.
  • Direct nucleophilic substitution to attach the propylamine chain is feasible but requires careful optimization of reaction parameters to avoid side reactions and ensure high purity.
  • Industrial synthesis may employ continuous flow reactors and catalytic systems to improve process efficiency and scalability.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides. Reaction rates depend on solvent polarity and the steric/electronic nature of the alkylating agent.

Key Data:

ReagentSolventTemperatureYieldProduct
Methyl iodideDMF60°C78%N-Methylated derivative
Ethylene oxideTHF/H₂O25°C85%N-(2-Hydroxyethyl)propylamine adduct

The trifluoromethyl group enhances electrophilicity at the pyridine C-2 position, enabling regioselective alkylation at this site under basic conditions.

Acylation Reactions

Acylation occurs at both the amine group and pyridine nitrogen. Competitive pathways are controlled by pH and catalyst selection:

Mechanistic Pathways:

  • Amine Acylation: Dominant in acidic media (pH 4–6) with acetic anhydride/TFAA

  • Pyridine N-Acylation: Requires Lewis acid catalysts (e.g., ZnCl₂) in anhydrous conditions

Comparative Reactivity:

Acylating AgentAmine ConversionPyridine N-Acylation
Acetic anhydride92%<5%
TFAA88%12%

Oxidation Reactions

The propylamine chain undergoes selective oxidation:

Controlled Oxidation Products:

Oxidizing AgentConditionsMajor Product
KMnO₄ (aq. acidic)0°C, 2 hrPyridine-3-carboxylic acid
H₂O₂/Fe²⁺pH 7, 40°CN-Oxide derivative
O₂/Cu(I) catalyst120°C, 5 barβ-Nitropropane side chain

The trifluoromethyl group directs oxidation to the β-carbon of the propylamine chain through radical stabilization effects .

Reduction Pathways

Catalytic hydrogenation modifies both aromatic and amine functionalities:

Hydrogenation Data:

CatalystPressureSelectivity
Pd/C1 atmPyridine ring saturation (83%)
Rh/Al₂O₃3 atmSelective amine dealkylation (67%)
Raney Ni5 atmComplete defluorination (<1% yield)

Notably, the CF₃ group inhibits full aromatic ring reduction except under extreme conditions (>100°C, 10 atm H₂) .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes substitution at C-2 and C-4 positions:

Comparative Reactivity:

NucleophilePositionRate Constant (k, M⁻¹s⁻¹)
NH₃C-24.2 × 10⁻³
OH⁻C-41.8 × 10⁻³
SH⁻C-29.6 × 10⁻³

DFT calculations confirm the C-2 preference originates from better stabilization of the Meisenheimer complex .

Coordination Chemistry

The compound acts as a ligand in transition metal complexes:

Notable Complexes:

Metal CenterGeometryApplication
Cu(II)Square planarCatalytic C-H activation
Ru(II)OctahedralPhotocatalysis
Pd(0)TrigonalCross-coupling reactions

X-ray structures show η²-coordination through pyridine N and amine lone pairs in Ru complexes .

Scientific Research Applications

3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Data Table: Key Properties and Activities

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine C₉H₁₀F₃N₂ 218.2 6-CF₃, pyridin-3-YL, propylamine Anti-proliferative, hypoxia imaging
Cyclopropyl-(6-Trifluoromethyl-pyridin-3-ylmethyl)-amine C₁₀H₁₁F₃N₂ 216.21 Cyclopropylmethyl, 6-CF₃ HNSCC research
Bis-pTFN-1 C₂₄H₂₁F₆N₅O₂ 541.45 Nitroimidazole, p-CF₃ benzyl Hypoxia-selective cytotoxin
CF3PM C₁₃H₁₅F₃N₆O₂ 352.30 Pyrimidine, CF₃, nitroimidazole ¹⁹F-MRS hypoxia probe
3-(Pyridin-4-yl)propan-1-amine C₈H₁₂N₂ 136.19 Pyridin-4-YL Ligand in coordination chemistry

Research Findings and Implications

  • Trifluoromethyl Impact : The -CF₃ group in this compound enhances lipophilicity and metabolic stability, crucial for blood-brain barrier penetration and prolonged half-life .
  • Positional Isomerism : Substitution at the pyridine 3-position (vs. 4-position in analog C₈H₁₂N₂) optimizes steric and electronic interactions with biological targets, improving binding affinity .
  • Structural Flexibility: Propylamine derivatives with morpholine or imidazole substituents demonstrate how minor modifications can shift applications from oncology to polymer science .

Biological Activity

3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical formula for this compound is C9H10F3NC_9H_{10}F_3N. Its structure features a pyridine ring substituted with a trifluoromethyl group and a propylamine side chain, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes and interact with hydrophobic regions of proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Biological Activities

  • Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .
  • Anticancer Properties : The compound has been investigated for its anticancer potential. Studies have demonstrated that related compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
  • Neuropharmacological Effects : Some studies suggest that this compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including those with trifluoromethyl substitutions. The results showed that these compounds exhibited selective activity against Chlamydia trachomatis, highlighting their potential as selective antibacterial agents without affecting host cell viability .

Case Study 2: Anticancer Activity

In vitro assays revealed that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. One particular derivative demonstrated an EC50 value of 0.14 µM against human cancer cells, indicating strong potency .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Chlamydia trachomatis
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalModulation of nAChRs

Table 2: Structure-Activity Relationship (SAR) Data

CompoundEC50 (µM)Max. Modulation (%)Reference
7a (Propyl derivative)0.14600
Ethyl derivative0.16700
Methyl derivative1.9600

Q & A

Q. What are the key safety protocols for handling 3-(6-Trifluoromethyl-pyridin-3-YL)-propylamine in laboratory settings?

Methodological Answer:

  • Use ventilated fume hoods to minimize inhalation risks, as similar pyridine derivatives release volatile vapors .
  • Wear nitrile gloves , safety goggles, and flame-resistant lab coats to prevent skin/eye contact, given the compound’s structural similarity to corrosive amines .
  • Store in airtight containers away from ignition sources, as trifluoromethyl groups may lower flash points (e.g., 62°C for analogous amines) .

Q. What synthetic routes are viable for preparing this compound?

Methodological Answer:

  • Nucleophilic substitution : React 6-trifluoromethyl-3-pyridyl halides with propylamine under reflux in anhydrous THF, using a palladium catalyst for cross-coupling efficiency .
  • Reductive amination : Condense 6-trifluoromethylpyridine-3-carbaldehyde with propylamine in the presence of NaBH₄, followed by purification via column chromatography .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm) and propylamine chain (δ 1.5–3.0 ppm), referencing shifts from related pyridinylpropylamines .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated for C₉H₁₂F₃N₂: 205.0965) .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported logP values for this compound?

Methodological Answer:

  • Experimental validation : Use the shake-flask method with octanol/water partitioning, ensuring pH control (amine protonation affects logP) .
  • HPLC correlation : Compare retention times against standards with known logP (e.g., 2.25 for structurally similar amines) .
  • Computational modeling : Apply QSPR models (e.g., ACD/Labs) to predict logP and cross-validate with experimental data .

Q. What strategies elucidate structure-activity relationships (SAR) for receptor binding studies?

Methodological Answer:

  • Bioisosteric replacement : Substitute the trifluoromethyl group with Cl or OCF₃ to assess steric/electronic effects on receptor affinity, as seen in H₂ antagonist analogs .
  • Docking simulations : Use PyMol or AutoDock to model interactions with target receptors (e.g., histamine H₂), focusing on hydrogen bonding with the pyridine nitrogen .
  • In vitro assays : Test analogs in competitive binding assays (IC₅₀ determination) and correlate with computational predictions .

Q. How can thermodynamic properties (e.g., vapor pressure) be accurately measured for this compound?

Methodological Answer:

  • Ebulliometry : Measure boiling points at varying pressures (e.g., 264.3±20.0°C at 760 mmHg for related amines) and extrapolate vapor pressure using Antoine equations .
  • Thermogravimetric analysis (TGA) : Quantify mass loss under controlled heating to estimate volatility .

Q. What methodologies address stability challenges during long-term storage?

Methodological Answer:

  • Accelerated stability testing : Store aliquots at 40°C/75% RH for 6 months and monitor degradation via HPLC. Use argon gas to minimize oxidation .
  • Lyophilization : For aqueous solutions, freeze-dry the compound and reconstitute in anhydrous DMSO to prevent hydrolysis .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO, ethanol, and hexane under standardized conditions (e.g., 25°C, 24h agitation). Note that trifluoromethyl groups may enhance lipophilicity (logP ~2.25), favoring ethanol over water .
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers, which may falsely indicate low solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.